molecular formula C10H19NOS B11721266 (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide

(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide

Katalognummer: B11721266
Molekulargewicht: 201.33 g/mol
InChI-Schlüssel: UCOGKZLKACTCDX-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is a chemical compound with a unique structure that includes a cyclopentylmethylene group and a sulfinamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopentylmethylene with 2-methylpropane-2-sulfinamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the cyclopentylmethylene group is replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The sulfinamide group can form strong interactions with enzymes or receptors, modulating their activity. The cyclopentylmethylene group may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Cyclopentylmethylene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    N-(Cyclopentylmethylene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

(R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C10H19NOS

Molekulargewicht

201.33 g/mol

IUPAC-Name

(R)-N-(cyclopentylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-8-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3/t13-/m1/s1

InChI-Schlüssel

UCOGKZLKACTCDX-CYBMUJFWSA-N

Isomerische SMILES

CC(C)(C)[S@@](=O)N=CC1CCCC1

Kanonische SMILES

CC(C)(C)S(=O)N=CC1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.